N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a benzyl group, and an oxazole ring, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-11-17(21-24-15)12-19(23)20-13-18-9-5-6-10-22(18)14-16-7-3-2-4-8-16/h2-4,7-8,11,18H,5-6,9-10,12-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVQDOVWABIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NCC2CCCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group, and finally the formation of the oxazole ring. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the formation of the oxazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Mild to moderate temperatures and acidic or neutral pH.
Reduction: Low temperatures and anhydrous conditions to prevent side reactions.
Substitution: Elevated temperatures and the presence of a strong base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide: shares similarities with other piperidine and oxazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
